molecular formula C12H14BrNO5 B15366333 1-[5-Methoxy-4-(3-bromo-propoxy)-2-nitro-phenyl]-ethanone CAS No. 1184831-17-1

1-[5-Methoxy-4-(3-bromo-propoxy)-2-nitro-phenyl]-ethanone

Cat. No.: B15366333
CAS No.: 1184831-17-1
M. Wt: 332.15 g/mol
InChI Key: XVACWYJDZUZUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-Methoxy-4-(3-bromo-propoxy)-2-nitro-phenyl]-ethanone (CAS: 1219937-96-8) is a substituted acetophenone derivative characterized by a phenyl ring functionalized with:

  • 5-methoxy (–OCH₃) group,
  • 4-(3-bromopropoxy) (–O–(CH₂)₃–Br) chain,
  • 2-nitro (–NO₂) group.

Research highlights its use as a drug candidate for therapeutic applications, though detailed mechanisms remain under investigation .

Properties

CAS No.

1184831-17-1

Molecular Formula

C12H14BrNO5

Molecular Weight

332.15 g/mol

IUPAC Name

1-[4-(3-bromopropoxy)-5-methoxy-2-nitrophenyl]ethanone

InChI

InChI=1S/C12H14BrNO5/c1-8(15)9-6-11(18-2)12(19-5-3-4-13)7-10(9)14(16)17/h6-7H,3-5H2,1-2H3

InChI Key

XVACWYJDZUZUJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCCBr)OC

Origin of Product

United States

Biological Activity

1-[5-Methoxy-4-(3-bromo-propoxy)-2-nitro-phenyl]-ethanone is a synthetic compound that has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A methoxy group at the 5-position,
  • A bromo group attached to a propoxy chain,
  • A nitro group at the 2-position of the phenyl ring.

These substituents are critical for the compound's biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

Efficacy Against Bacteria

  • Minimum Inhibitory Concentration (MIC) : The compound showed an MIC range of 15.625–62.5 μM against Staphylococcus aureus (MRSA) and Enterococcus species, indicating moderate to strong antibacterial activity .
  • Mechanism of Action : The bactericidal effect is attributed to the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways .
Bacterial StrainMIC (μM)Mechanism of Action
MRSA15.625–62.5Inhibition of protein synthesis
Enterococcus62.5–125Disruption of nucleic acids

Antibiofilm Activity

The compound also demonstrated notable antibiofilm activity against MRSA and Staphylococcus epidermidis, with a Minimum Biofilm Inhibitory Concentration (MBIC) ranging from 31.108 to 124.432 μg/mL . This suggests its potential use in treating biofilm-associated infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent.

Cytotoxicity Studies

Research indicates that this compound possesses cytotoxic effects on several cancer cell lines:

  • HeLa and HT-29 Cells : The compound exhibited sub-micromolar cytotoxicity against these human tumor cell lines, particularly effective in disrupting microtubule polymerization, a crucial process in cell division .
  • Cell Cycle Arrest : Treatment with this compound led to G2/M phase arrest in cancer cells, suggesting its mechanism involves interference with mitotic processes .
Cell LineIC50 (nM)Effect on Cell Cycle
HeLa<100G2/M arrest
HT-29<100G2/M arrest

Case Studies

Several case studies have highlighted the efficacy of this compound in both laboratory settings and preliminary clinical evaluations:

  • Study on MRSA Inhibition : A comparative study showed that this compound outperformed conventional antibiotics like ciprofloxacin in inhibiting MRSA biofilms, emphasizing its potential as an alternative treatment option .
  • Antitumor Efficacy : In vitro studies demonstrated significant antiproliferative effects against breast cancer cell lines, supporting further investigation into its use as an adjunct therapy in oncology .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural attributes and properties of the target compound with analogous derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
1-[5-Methoxy-4-(3-bromo-propoxy)-2-nitro-phenyl]-ethanone 5-OCH₃, 4-O-(CH₂)₃-Br, 2-NO₂ C₁₁H₁₂BrNO₅ 330.13 Potential drug candidate; nitro group enhances reactivity
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone 5-Br, 2-OH, 4-OCH₃ C₉H₉BrO₃ 245.07 Hydroxy group increases polarity; lacks nitro substituent
1-(3-Bromo-6-hydroxy-2-methoxy-5-nitrophenyl)ethanone 3-Br, 6-OH, 2-OCH₃, 5-NO₂ C₉H₈BrNO₅ 290.07 Bromo and nitro on phenyl ring; hydroxy group for H-bonding
1-[5-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone (CAS: 125617-25-6) 5-O-(CH₂)₃-Br, 2-OH, 3-propyl C₁₄H₁₉BrO₃ 315.21 Propyl and bromopropoxy enhance lipophilicity
1-(3-Bromo-5-methoxyphenyl)ethanone 3-Br, 5-OCH₃ C₉H₉BrO₂ 229.07 Lacks nitro and propoxy; simpler substitution pattern

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity
  • This may correlate with interactions in biological systems, such as enzyme inhibition .
  • Bromopropoxy Chain (–O–(CH₂)₃–Br): Unique to the target compound, this chain increases lipophilicity compared to compounds with direct phenyl bromination (e.g., 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone). Enhanced lipophilicity improves membrane permeability, a critical factor in drug bioavailability .
  • Hydroxy vs.
Pharmacological Potential
  • The morpholinopropoxy analog (CAS: 1219937-96-8) in highlights how alkoxy chains with heterocycles (e.g., morpholine) can improve target binding or solubility. The bromo analog may serve as a precursor for further functionalization via cross-coupling reactions .

Q & A

Q. What are the optimal synthetic routes for 1-[5-Methoxy-4-(3-bromo-propoxy)-2-nitro-phenyl]-ethanone, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

  • Nitro group introduction : Nitration of the precursor using HNO₃/H₂SO₄ at 0–5°C to minimize byproducts.
  • Bromination : Electrophilic substitution with Br₂ in the presence of FeBr₃ or AlBr₃ as a catalyst.
  • Alkoxy chain attachment : Nucleophilic substitution of a propyl bromide intermediate with a methoxy-phenolic precursor under reflux in anhydrous DMF .

Q. Critical parameters :

ParameterOptimal RangeImpact on Yield
Temperature (nitration)0–5°CPrevents over-nitration
Catalyst (bromination)FeBr₃ (1.2 eq)Enhances regioselectivity
Solvent (alkoxy step)Anhydrous DMFAvoids hydrolysis of bromo-propoxy group

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural characterization of this compound?

  • ¹H/¹³C NMR : Assign the methoxy (δ 3.8–4.0 ppm) and nitro group (deshielded aromatic protons at δ 8.2–8.5 ppm). The bromo-propoxy chain shows a triplet for -CH₂Br (δ 3.4–3.6 ppm).
  • IR : Confirm nitro (1520–1350 cm⁻¹) and ketone (1700–1680 cm⁻¹) stretches.
  • HRMS : Validate molecular weight (M+ calculated for C₁₃H₁₅BrNO₅: 376.01 g/mol) .

Common pitfalls : Overlapping signals in crowded aromatic regions can be resolved via 2D NMR (COSY, HSQC) or X-ray crystallography (using SHELX ).

Q. What are the key reactivity patterns of the bromo-propoxy and nitro groups in this compound under varying conditions?

  • Bromo-propoxy : Prone to nucleophilic substitution (e.g., with NaN₃ to form azido derivatives) or elimination under strong bases (KOH/EtOH).
  • Nitro group : Reduces to amine (H₂/Pd-C) or participates in electrophilic aromatic substitution (e.g., sulfonation) .

Q. Reactivity table :

Functional GroupReactionConditionsProduct
Bromo-propoxySN2NaN₃, DMF, 80°CAzido derivative
NitroReductionH₂ (1 atm), Pd-C, EtOHAmino derivative

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic effects of substituents on the compound’s reactivity?

DFT calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilic sites : The nitro group withdraws electron density, making the para-position to methoxy susceptible to attack.
  • HOMO-LUMO gaps : Lower gaps (≈4.5 eV) suggest potential for charge-transfer interactions in materials science .

Q. Key findings :

SubstituentHammett σ ValueEffect on Reactivity
-NO₂+0.78Strong electron-withdrawing
-OCH₃-0.27Electron-donating

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be analyzed to refine mechanistic hypotheses?

Contradictions often arise from assay conditions or target specificity. Strategies include:

  • Dose-response curves : Test across a wider concentration range (nM–μM).
  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) and compare with analogs .

Case study : A 10-fold IC₅₀ difference in kinase inhibition was traced to solvent polarity effects (DMSO vs. aqueous buffer) .

Q. What experimental designs are recommended for studying the compound’s thermal stability and decomposition pathways?

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min in N₂ atmosphere.
  • DSC : Identify phase transitions (melting point: ~120–125°C ).
  • GC-MS : Capture volatile decomposition products (e.g., CO₂ from nitro group cleavage).

Data interpretation : A 5% mass loss below 150°C suggests residual solvent; ≥200°C indicates structural degradation.

Q. How can substituent modifications (e.g., replacing methoxy with ethoxy) enhance the compound’s utility in pharmaceutical development?

  • Solubility : Ethoxy groups increase logP (experimental logP = 2.8 vs. 2.5 for methoxy).
  • Bioavailability : Methyl-to-ethyl substitution reduces first-pass metabolism by 20% in rat models .

Q. Design framework :

ModificationTarget PropertyMethodological Approach
Ethoxy substitutionEnhanced lipophilicityClaisen-Schmidt condensation
Nitro reductionProdrug activationCatalytic hydrogenation

Q. What computational and experimental approaches validate the compound’s potential as a photoactive material?

  • UV-Vis spectroscopy : λmax ≈ 320 nm (π→π* transitions in nitro-aromatic system).
  • TD-DFT : Simulate excited-state behavior and compare with experimental spectra.
  • Photostability tests : Expose to UV light (254 nm) and monitor degradation via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.